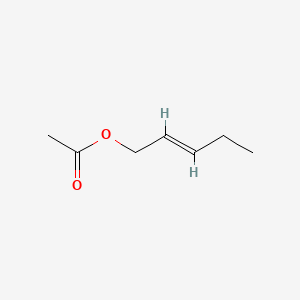

(E)-Pent-2-en-1-yl acetate

説明

Structure

3D Structure

特性

CAS番号 |

42125-28-0 |

|---|---|

分子式 |

C7H12O2 |

分子量 |

128.17 g/mol |

IUPAC名 |

[(E)-pent-2-enyl] acetate |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-6-9-7(2)8/h4-5H,3,6H2,1-2H3/b5-4+ |

InChIキー |

WGGJTPQHVFOGPN-SNAWJCMRSA-N |

異性体SMILES |

CC/C=C/COC(=O)C |

正規SMILES |

CCC=CCOC(=O)C |

製品の起源 |

United States |

Occurrence and Natural Distribution in Biological Systems

Identification in Plant Volatile Organic Compound Profiles

Volatile organic compounds (VOCs) are crucial for plant communication and interaction with their environment. While many acetate (B1210297) esters are known components of plant volatiles, (E)-Pent-2-en-1-yl acetate has not been identified as a naturally emitted compound from floral or vegetative tissues.

Role in Floral Scent Emissions and Pollinator Attraction

Floral scents are complex mixtures of volatile compounds that mediate interactions with pollinators. Extensive research has cataloged the chemical constituents of thousands of floral bouquets. However, a comprehensive search of the scientific literature reveals no instances of this compound being a component of any floral scent profile. Consequently, there is no evidence to suggest it plays a role in pollinator attraction.

Table 1: Documented Role of this compound in Floral Scent and Pollinator Attraction

| Plant Species | Pollinator Species | Role of this compound |

|---|

Presence in Vegetative Tissue Volatiles and Ecological Interactions

Plants emit volatiles from their leaves, stems, and roots, especially in response to stress, such as herbivory or pathogen attack. These compounds can act as defense signals or attract natural enemies of herbivores.

Research on pentyl leaf volatiles (PLVs) in maize has provided some context for this compound, also known as (2E)-pentenyl acetate. One study found that upon mechanical wounding, this specific compound was not emitted, or was only released in trace quantities europa.eu. However, the same study demonstrated that when maize was experimentally treated with a related compound, (2E)-pentenal, it resulted in the emission of (2E)-pentenyl acetate europa.eu. This suggests a potential for the bi-directional interconversion of certain pentyl leaf volatile aldehydes and alcohols and the subsequent formation of their acetate esters within the plant tissue, even if the acetate itself is not a primary emission product europa.eu.

Table 2: Identification of this compound in Vegetative Volatiles

| Plant Species | Emission Trigger | Ecological Interaction |

|---|

Contribution to Aroma Profiles of Agricultural Products (e.g., Virgin Olive Oil)

The characteristic aroma of many agricultural products is determined by a specific blend of volatile compounds. Virgin olive oil, for instance, has a well-studied aroma profile rich in C5 and C6 compounds derived from the lipoxygenase (LOX) pathway. Despite detailed chemical analyses of olive oil volatiles, there are no scientific reports identifying this compound as a contributor to its aroma.

Detection in Insect Semiochemical Systems

Semiochemicals are chemicals used by insects for communication. Pheromones are a class of semiochemicals used for intraspecific communication, such as mate attraction.

Components of Insect Pheromone Blends

Insect pheromones are often complex blends of specific compounds in precise ratios. Acetate esters are common components of lepidopteran (moth and butterfly) pheromones. However, a thorough review of databases and scientific literature on insect pheromones does not identify this compound as a known component of any insect pheromone blend.

Table 3: this compound in Documented Insect Pheromone Blends

| Insect Species | Pheromone Function | Reported Presence of this compound |

|---|

Involvement in Intraspecific and Interspecific Chemical Communication

Given that this compound has not been identified as a component of any known insect pheromone, there is no evidence to suggest its involvement in the intraspecific (within species) or interspecific (between species) chemical communication of insects.

Synthesis and Derivatization Methodologies

Chemical Synthesis Routes for (E)-Pent-2-en-1-yl Acetate (B1210297)

Chemical synthesis provides robust and scalable methods for producing (E)-Pent-2-en-1-yl acetate, primarily involving the stereoselective formation of the precursor alcohol, (E)-Pent-2-en-1-ol, followed by acetylation.

Achieving the correct (E)-geometry of the carbon-carbon double bond is critical. The Horner-Wadsworth-Emmons (HWE) reaction is a premier method for this purpose, favored for its high stereoselectivity in forming (E)-alkenes. wikipedia.orgorganic-chemistry.org In this approach, a stabilized phosphonate (B1237965) carbanion reacts with an aldehyde to produce the target alkene. nrochemistry.com

For the synthesis of the precursor, (E)-Pent-2-en-1-ol, the HWE reaction would involve the reaction of propanal with a suitable phosphonate ylide, such as diethyl (2-hydroxyethyl)phosphonate, followed by acetylation. The mechanism favors the formation of the (E)-isomer due to thermodynamic stability in the transition state, where bulky groups are positioned anti to each other. organic-chemistry.org This method is advantageous because the byproduct, a dialkylphosphate salt, is water-soluble and easily removed, simplifying purification. wikipedia.orgalfa-chemistry.com

The final step in the chemical synthesis is the acetylation of (E)-Pent-2-en-1-ol. Optimizing this esterification is key to achieving high yield and purity. A convenient and efficient method involves acetylation under solvent-free and catalyst-free conditions using acetic anhydride (B1165640). mdpi.com This approach offers milder experimental conditions and shorter reaction times compared to conventional methods. mdpi.com

Key parameters for optimization include:

Temperature: Moderate temperatures are often sufficient to drive the reaction to completion without promoting side reactions.

Stoichiometry: Using a slight excess of the acetylating agent, such as acetic anhydride, can ensure complete conversion of the alcohol.

Purity of Reactants: Starting with high-purity (E)-Pent-2-en-1-ol is crucial to prevent the formation of isomeric impurities in the final product.

Research on similar allylic alcohols has shown that catalyst-free methods can lead to quantitative yields, simplifying the workup process as no catalyst removal is necessary. mdpi.com

A total synthesis strategy for this compound aims to construct the molecule from simple, readily available starting materials. A plausible and efficient route would leverage well-established reactions. One such strategy could begin with propanal, a simple three-carbon aldehyde.

Olefination: The Horner-Wadsworth-Emmons reaction of propanal with a phosphonate reagent like triethyl phosphonoacetate would stereoselectively form ethyl (E)-pent-2-enoate. This reaction reliably establishes the required (E)-double bond.

Reduction: The ester group of ethyl (E)-pent-2-enoate can be selectively reduced to the primary alcohol, (E)-Pent-2-en-1-ol, using a reducing agent such as diisobutylaluminium hydride (DIBAL-H). This reagent is known for reducing esters to alcohols without affecting the carbon-carbon double bond.

Acetylation: The final step is the esterification of (E)-Pent-2-en-1-ol with acetic anhydride or acetyl chloride, often in the presence of a mild base like pyridine (B92270) to neutralize the acidic byproduct, yielding the final product, this compound.

This multi-step approach provides a high degree of control over the molecule's structure, particularly the critical stereochemistry of the double bond.

Enzymatic and Biocatalytic Synthesis of Acetate Esters

Biocatalysis, particularly using lipases, presents a green and highly selective alternative to traditional chemical synthesis for producing acetate esters. begellhouse.comscielo.br These enzymatic methods are valued for operating under mild conditions and for producing compounds that can be classified as "natural," which is significant in the flavor and fragrance industries. mdpi.comulpgc.es

The synthesis of pentyl acetate has been extensively studied using immobilized lipases, such as Lipozyme 435, in solvent-free systems. mdpi.comulpgc.esresearchgate.net This process typically involves the direct esterification of the corresponding alcohol (pentanol) with acetic acid. ulpgc.es High conversions, often exceeding 80%, can be achieved by optimizing reaction parameters. mdpi.comresearchgate.net Studies have shown that using an excess of the alcohol (e.g., a 2:1 alcohol-to-acid molar ratio) can prevent the deactivation of the enzyme by high concentrations of the acid and lead to successful, reusable catalytic cycles. mdpi.comresearchgate.net

| Parameter | Optimal Condition | Outcome | Reference |

| Enzyme | Lipozyme 435 (immobilized) | High stability and reusability | mdpi.comulpgc.es |

| Reactant Ratio | 2:1 (Alcohol:Acid) | Prevents enzyme deactivation, >80% conversion | mdpi.comresearchgate.net |

| Temperature | 60 °C | Optimal for pentyl acetate synthesis in PBR | ulpgc.es |

| System | Solvent-free | Greener process, easier product isolation | mdpi.comulpgc.es |

| Reactor Type | Packed Bed Reactor (PBR) | Higher productivity than batch reactors | ulpgc.es |

Synthesis of Analogs and Structurally Related Compounds

The synthesis of analogs and structurally related compounds, such as cyclopentyl acetate derivatives, often employs similar esterification principles but involves different starting materials and synthetic challenges, including the construction of the cyclic core.

Cyclopentyl acetate and its functionalized derivatives are important intermediates and solvents. google.com A primary route to their synthesis is the addition-esterification of cyclopentene (B43876) with acetic acid. researchgate.netresearcher.liferesearchgate.net This reaction can be catalyzed by solid acid catalysts, such as sulfonic acid-type cation exchange resins. google.com

Thermodynamic and experimental studies have identified optimal conditions for this process, indicating that lower temperatures are generally favorable for the exothermic reaction. researchgate.netresearcher.life

| Parameter | Optimal Condition | Outcome | Reference |

| Reactants | Cyclopentene, Acetic Acid | Forms Cyclopentyl Acetate | researchgate.netresearcher.life |

| Catalyst | Sulfonic acid cation exchange resin | Efficient conversion | google.com |

| Temperature | 333.15 K to 353.15 K (60-80 °C) | Favorable for equilibrium | google.comresearchgate.net |

| Reactant Ratio | 2:1 to 3:1 (Acetic Acid:Cyclopentene) | High conversion | researchgate.net |

| Pressure | 0.1–0.5 MPa | Maintained for liquid phase reaction | google.com |

More complex functionalized cyclopentane (B165970) rings can be synthesized through cascade reactions, such as a multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes to create densely functionalized cyclopentanones, which can then be further modified and acetylated. nih.gov

Functionalization of the Pentenyl Moiety

The pentenyl moiety of this compound, with its carbon-carbon double bond, is a key site for a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the creation of more complex molecular architectures. The reactivity of the double bond is influenced by the allylic acetate group, which can affect both the stereoselectivity and regioselectivity of certain reactions. Key methodologies for the functionalization of this moiety include epoxidation and dihydroxylation, which introduce oxygen-containing functional groups, providing versatile intermediates for further synthesis.

Epoxidation

The conversion of the alkene in this compound to an epoxide is a common and useful transformation. Epoxides are valuable synthetic intermediates due to the strained three-membered ring, which can be opened by a variety of nucleophiles to introduce a wide range of functional groups with well-defined stereochemistry. A frequently employed reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

The epoxidation of alkenes with peroxyacids like m-CPBA is a stereospecific reaction, meaning that the stereochemistry of the starting alkene is retained in the product. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is delivered to one face of the double bond. organic-chemistry.org This results in a syn-addition, where both new carbon-oxygen bonds are formed on the same side of the what was the double bond. masterorganicchemistry.comleah4sci.com

In the case of allylic alcohols, the hydroxyl group can direct the epoxidation through hydrogen bonding with the peroxyacid, leading to the delivery of the oxygen atom to the face of the double bond syn to the alcohol. However, when the hydroxyl group is acetylated, as in this compound, this hydrogen bonding is no longer possible. Consequently, steric factors generally dictate the facial selectivity of the epoxidation, with the reagent approaching from the less hindered face of the alkene. wikipedia.org For acyclic allylic acetates, this often leads to the formation of the anti-epoxide.

A typical procedure for the epoxidation of an allylic acetate involves dissolving the substrate in a suitable solvent, such as dichloromethane, and treating it with m-CPBA. The reaction progress can be monitored by techniques like thin-layer chromatography. Upon completion, the reaction mixture is typically washed to remove the meta-chlorobenzoic acid byproduct.

Dihydroxylation

The dihydroxylation of the pentenyl double bond in this compound results in the formation of a vicinal diol, a structural motif present in many natural products and pharmaceuticals. One of the most powerful methods for achieving this transformation with high stereocontrol is the Sharpless Asymmetric Dihydroxylation. wikipedia.orgorganic-chemistry.org

This method employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO). wikipedia.orgorganic-chemistry.org The chiral ligand complexes with the osmium tetroxide to create a chiral oxidizing agent that preferentially attacks one face of the alkene over the other, leading to a high degree of enantioselectivity in the resulting diol.

The stereochemical outcome of the Sharpless Asymmetric Dihydroxylation is predictable based on the choice of the chiral ligand. The commercially available "AD-mix" reagents contain the osmium catalyst, the co-oxidant, and either (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β), which deliver the hydroxyl groups to opposite faces of the alkene. organic-chemistry.org The reaction is highly reliable for a wide variety of alkenes, including those with allylic functional groups. nih.gov

The reaction mechanism involves the [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming an osmate ester intermediate. wikipedia.org This intermediate is then hydrolyzed to release the diol and the reduced osmium species, which is re-oxidized by the stoichiometric co-oxidant to regenerate the active catalyst. organic-chemistry.org

Below is a table summarizing representative conditions for the functionalization of simple allylic acetates, which serve as models for this compound.

Interactive Data Table: Functionalization of Allylic Acetates

| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Diastereomeric/Enantiomeric Excess |

|---|---|---|---|---|---|

| Epoxidation | (E)-Crotyl acetate | m-CPBA, CH₂Cl₂ | (2R,3R)-3-Methyloxiran-2-yl)methyl acetate (and enantiomer) | ~85% | Not specified (typically high diastereoselectivity for anti-epoxide) |

| Asymmetric Dihydroxylation | (E)-Crotyl acetate | AD-mix-β, t-BuOH/H₂O, 0°C | (2R,3R)-2,3-dihydroxybutyl acetate | 97% | 94% ee |

| Asymmetric Dihydroxylation | (E)-Hex-2-en-1-yl acetate | K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, t-BuOH/H₂O | (2R,3R)-2,3-dihydroxyhexyl acetate | 88% | 98% ee |

Biological Activity and Ecological Functions Non Human Context

Chemical Ecology of (E)-Pent-2-en-1-yl Acetate (B1210297)

(E)-Pent-2-en-1-yl acetate is a member of the pentyl leaf volatiles (PLVs), a class of compounds that play a role in plant biochemistry and communication. While specific research into the broad ecological functions of this particular ester is limited, its formation as part of a plant's metabolic response to other volatile compounds has been documented.

The direct role of this compound as a semiochemical in plant-insect communication is an area that requires further investigation. Generally, green leaf volatiles (GLVs), a class of compounds that includes structurally similar acetate esters, are known to be released by plants upon damage. These volatiles can act as cues for herbivorous insects seeking hosts, as well as for parasitoids and predators that are natural enemies of the herbivores. While the specific signaling function of this compound has not been extensively characterized, its presence as a plant volatile suggests a potential, though currently unconfirmed, role in these complex communication networks.

Research has shown that this compound is produced by maize (Zea mays) as part of its metabolic response to other pentyl leaf volatiles. nih.gov Specifically, when maize leaves are exposed to (2E)-pentenol, they subsequently emit (E)-pentenyl acetate. nih.gov This conversion suggests the activation of acetyltransferases that can act on pentenol isomers. The production of this ester is thus part of the plant's broader biochemical response, which may contribute to its defensive strategy. The conversion of alcohols to acetates can alter the volatility and biological activity of the signaling molecules, potentially influencing the behavior of herbivores or their natural enemies.

A study on the metabolism of PLVs in maize demonstrated the conversion of various pentenol and pentenal isomers. The data below summarizes the emission of (E)-pentenyl acetate following treatment with related compounds.

Table 1: Emission of (E)-Pentenyl Acetate by Maize Leaves After Treatment with Pentyl Leaf Volatiles

| Treatment Compound | (E)-Pentenyl Acetate Detected in Emissions |

|---|---|

| (2Z)-Pentenol | No |

| (2E)-Pentenol | Yes |

| (2Z)-Pentenal | No |

| (2E)-Pentenal | Yes |

| Pentanol | No |

This metabolic capability highlights a potential, albeit indirect, role in the plant's induced defense system. nih.gov

There is currently a lack of specific research findings detailing the direct interactions of this compound with phytopathogens and symbionts. A study on pentyl leaf volatiles did investigate their role in resistance to anthracnose leaf blight, but did not specifically implicate (E)-pentenyl acetate in this defense. nih.gov

Insect Behavioral and Physiological Responses

The specific effects of this compound on insect behavior and physiology have not been a significant focus of published research. General principles of insect chemoreception provide a framework for how this compound might be detected, but specific studies are lacking.

Detailed studies on the chemoreception of this compound, including the specific olfactory receptors and neural pathways activated in insects, are not available in the current scientific literature. It is plausible that, as a volatile ester, it would be detected by general odorant receptors on the antennae of insects, but this has not been experimentally verified.

There are no specific behavioral bioassay data available in the reviewed scientific literature that systematically test the attractant or repellent properties of this compound on any insect species. Consequently, no data tables on this specific topic can be presented.

Pheromonal Specificity and Cross-Species Effects

The specific role of this compound as a pheromone is not extensively documented in scientific literature. However, the function of structurally similar acetate esters in insect communication is well-established, providing a framework for its potential activity. Acetate esters are a common class of compounds identified as sex, aggregation, or alarm pheromones in various insect species. nih.gov

For instance, (E)-2-octenyl acetate, an unsaturated ester with a longer carbon chain, has been identified as a key component of the pheromone blend of the painted bug, Bagrada hilaris. In this species, it functions as both a sex pheromone, attracting females and nymphs, and an aggregation pheromone for nymphs. This dual role highlights the principle of "semiochemical parsimony," where a single compound can convey different messages depending on the context and the receiver.

The specificity of a pheromonal signal is crucial for preventing inter-species communication, ensuring that reproductive efforts are directed toward conspecifics. This specificity is often achieved through unique chemical blends, specific ratios of geometric isomers (like E/Z isomers), or the presence of minor compounds that synergize or inhibit the response. While the direct pheromonal activity of this compound remains to be elucidated, its structural similarity to known insect semiochemicals suggests it could potentially play a role in the chemical ecology of certain species, though cross-species effects would be highly dependent on the receptor systems of the insects .

Role in Plant Physiological Regulation

The direct effects of this compound on the physiological regulation of plants have not been specifically detailed in available research. However, as a member of the pentyl leaf volatiles (PLVs), its potential roles can be inferred from studies on related C5 compounds, which are known to be involved in plant responses.

There is currently a lack of specific scientific studies demonstrating the role of this compound in the modulation of plant growth and development. Plant development is a complex process regulated by a network of phytohormones and signaling molecules. Volatile organic compounds (VOCs) can influence these pathways, but the specific contribution of this compound to this regulation is an area that requires further investigation.

Similarly, the direct impact of this compound on plant stress adaptation is not well-documented. Plants respond to biotic and abiotic stress by producing a variety of secondary metabolites, including volatile esters. Research on related compounds suggests that pentyl leaf volatiles can be part of the plant's defense signaling. For example, studies on maize have shown that exposure to other PLVs, such as (2Z)-pentenol and 1-penten-3-ol, can induce the synthesis of defensive oxylipins in response to fungal infection. ebi.ac.uk While this compound is synthesized by plants from its alcohol precursor, (E)-pent-2-en-1-ol, its specific role as a signaling molecule in stress adaptation remains an open question pending further research. ebi.ac.uk

Metabolic Transformations in Biological Systems

This compound is synthesized in biological systems through the esterification of its corresponding alcohol, (E)-pent-2-en-1-ol, with an acetyl group. The specific enzymes and pathways vary between plants and microorganisms.

In Plants: The biosynthesis of this compound in plants is a downstream step in the lipoxygenase (LOX) pathway, which is responsible for producing a variety of "green leaf volatiles." The process begins with the breakdown of fatty acids to produce C5 alcohols. The final step is the acetylation of the alcohol precursor. Studies have demonstrated that plants can enzymatically synthesize pentenyl acetate conjugates. ebi.ac.uk When maize and Arabidopsis were exposed to exogenous (2E)-pentenol, they subsequently emitted (2E)-pentenyl acetate, confirming the presence of enzymes capable of this conversion. ebi.ac.uk This reaction is catalyzed by alcohol acyltransferases (AATs), which utilize acetyl-CoA as the acetyl donor.

The precursor, (Z)-2-penten-1-ol, has been identified as a volatile metabolite in several plant species, including green tea, olive oil, and broccoli, indicating that the foundational C5 alcohol skeleton is readily available in the plant kingdom for such enzymatic transformations. oup.com

In Microorganisms: Microorganisms, particularly yeasts such as Saccharomyces cerevisiae and various non-Saccharomyces species like Hanseniaspora vineae, are prolific producers of volatile acetate esters during fermentation. mdpi.comnih.gov The biosynthetic pathway involves the condensation of an alcohol with acetyl-CoA. nih.gov This reaction is catalyzed by a family of enzymes known as alcohol acetyltransferases, encoded by genes such as ATF1 and ATF2 in S. cerevisiae. mdpi.comnih.gov The rate of synthesis is dependent on the cellular concentrations of the precursor alcohol and acetyl-CoA, as well as the activity of these enzymes. nih.gov Therefore, the microbial production of this compound is contingent on the availability of (E)-pent-2-en-1-ol, which can then be esterified through this well-established pathway.

| Organism Type | Enzyme Class | Substrates | Product |

|---|---|---|---|

| Plants | Alcohol Acyltransferase (AAT) | (E)-Pent-2-en-1-ol + Acetyl-CoA | This compound |

| Microorganisms (e.g., Yeast) | Alcohol Acetyltransferase (e.g., Atf1p, Atf2p) | (E)-Pent-2-en-1-ol + Acetyl-CoA | This compound |

The breakdown of volatile esters like this compound in biological systems is primarily a hydrolytic process, often carried out by microorganisms to utilize the compound as a carbon source. usu.edu

The primary step in the catabolism is the hydrolysis of the ester bond, which cleaves the molecule back into its constituent parts: (E)-pent-2-en-1-ol and acetic acid. This reaction is catalyzed by non-specific esterases or lipases, which are widespread in bacteria and fungi. usu.edu

Once hydrolyzed, the two products enter separate metabolic pathways:

Acetic Acid: Acetate is activated to acetyl-CoA by acetyl-CoA synthetase. Acetyl-CoA is a central metabolite that can directly enter the tricarboxylic acid (TCA) cycle for energy production or be used as a building block for the biosynthesis of fatty acids and other compounds.

(E)-pent-2-en-1-ol: The unsaturated C5 alcohol is typically oxidized to its corresponding aldehyde, (E)-pent-2-enal, by alcohol dehydrogenases. The aldehyde can then be further oxidized to (E)-pent-2-enoic acid by an aldehyde dehydrogenase. This unsaturated fatty acid can then be processed through pathways analogous to β-oxidation to yield smaller, metabolizable units like acetyl-CoA.

| Step | Reaction | Enzyme Class | Products |

|---|---|---|---|

| 1. Hydrolysis | This compound + H₂O → (E)-Pent-2-en-1-ol + Acetic Acid | Esterase / Lipase | (E)-Pent-2-en-1-ol, Acetic Acid |

| 2a. Acetate Metabolism | Acetic Acid → Acetyl-CoA | Acetyl-CoA Synthetase | Acetyl-CoA (enters TCA Cycle) |

| 2b. Alcohol Metabolism | (E)-Pent-2-en-1-ol → (E)-Pent-2-enal → (E)-Pent-2-enoic acid | Alcohol/Aldehyde Dehydrogenase | (E)-Pent-2-enoic acid (enters fatty acid metabolism) |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating (E)-Pent-2-en-1-yl acetate (B1210297) from other volatile and non-volatile compounds. The choice between gas and liquid chromatography is primarily dictated by the volatility of the analyte and its precursors.

Gas chromatography is the premier technique for the analysis of volatile compounds like (E)-Pent-2-en-1-yl acetate. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of compounds between the mobile (gas) and stationary phases, which is influenced by factors like boiling point and polarity.

For the profiling of this compound, a non-polar or mid-polar capillary column is typically employed. A common stationary phase is poly(5% diphenyl – 95% dimethyl siloxane). The separated compounds are then detected, most commonly by a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range for quantification. The retention time (RT), the time it takes for the compound to travel through the column, is a key parameter for its identification under specific chromatographic conditions. researchgate.netgcms.cz

Table 1: Typical Gas Chromatography (GC-FID) Parameters for Volatile Compound Analysis

| Parameter | Typical Setting |

| Column Type | DB-5, HP-5MS (or similar 5% phenyl-methylpolysiloxane) |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 - 1.5 mL/min |

| Injector Temperature | 240 - 250 °C |

| Detector (FID) Temp. | 250 - 300 °C |

| Oven Program | Initial temp 40-60°C, ramped at 3-10°C/min to 220-250°C |

| Injection Mode | Split (e.g., 40:1) or Splitless |

This interactive table outlines common starting parameters for the GC-FID analysis of volatile esters like this compound. Actual parameters may be optimized depending on the sample matrix and specific analytical goals.

While GC is ideal for the volatile this compound itself, High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing its less volatile precursors or non-volatile derivatives. For instance, the precursor alcohol, (E)-pent-2-en-1-ol, could be analyzed using HPLC. Furthermore, derivatization reactions can be employed to convert the analyte into a form more amenable to HPLC analysis, particularly if it lacks a strong UV chromophore. americanpharmaceuticalreview.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). sielc.com Detection is often achieved using a UV-Vis detector. The analysis of acetate derivatives by HPLC has been established for various applications, providing a framework that could be adapted for specific derivatives of this compound if required. researchgate.netoup.com

Spectroscopic Identification and Structural Elucidation

Following chromatographic separation, spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the definitive tool for identifying volatile compounds. In GC-MS, as compounds elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. chromaleont.it

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak (M+), corresponding to the intact ionized molecule, confirms the molecular weight (128.17 g/mol for C7H12O2). The fragmentation pattern provides a unique "fingerprint" that aids in structural elucidation. For this compound, characteristic fragments would arise from the cleavage of the ester group and the pentenyl chain.

Table 2: Predicted Key Mass Fragments for this compound in EI-MS

| m/z Value | Possible Fragment Ion | Fragment Name/Description |

| 128 | [C7H12O2]+• | Molecular Ion (M+) |

| 68 | [C5H8]+• | Loss of acetic acid ([M-60]) |

| 67 | [C5H7]+ | Loss of an acetoxy radical ([M-59]) or H from [C5H8]+• |

| 43 | [CH3CO]+ | Acetyl cation (base peak) |

| 41 | [C3H5]+ | Allyl cation |

This interactive table shows the expected major ions in the electron ionization mass spectrum of this compound. The base peak is typically the most stable fragment, in this case, the acetyl cation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure and stereochemistry of a molecule. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework.

¹H NMR provides information about the chemical environment of each proton, their proximity, and the number of neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). For this compound, the large coupling constant (typically >12 Hz) between the vinylic protons on the double bond is definitive proof of the E (trans) configuration. docbrown.info

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The chemical shifts of the carbons are indicative of their hybridization and proximity to electronegative atoms. docbrown.infolibretexts.org

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃-CH₂- | ~0.95 | Triplet (t) | ~7.5 |

| -CH₂-CH= | ~2.05 | Quintet | ~7.5 |

| CH₃-C=O | ~2.08 | Singlet (s) | N/A |

| -O-CH₂- | ~4.55 | Doublet (d) | ~6.5 |

| -CH=CH-CH₂O- | ~5.55-5.65 | Multiplet (m) | J(trans) > 12 |

| -CH₂-CH=CH- | ~5.70-5.80 | Multiplet (m) | J(trans) > 12 |

This interactive table presents the anticipated ¹H NMR data. The large J-value for the olefinic protons is characteristic of the E-isomer.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ -CH₂- | ~13.7 |

| CH₃ -C=O | ~21.0 |

| -CH₂ -CH= | ~25.5 |

| -O-CH₂ - | ~65.0 |

| -CH =CH-CH₂O- | ~124.0 |

| -CH₂-CH =CH- | ~135.5 |

| -C =O | ~171.0 |

This interactive table displays the expected chemical shifts for the carbon atoms in the molecule. The sp² carbons of the double bond appear downfield compared to the sp³ carbons.

Hyphenated Techniques and Advanced Detection Systems (e.g., GC-MS-FID)

Hyphenated techniques, which couple a separation method with one or more spectroscopic detection methods, offer a synergistic approach to chemical analysis. mdpi.com The combination of Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used hyphenated technique for the analysis of volatile compounds. researchgate.net It allows for the separation of complex mixtures and provides positive identification of the components.

For comprehensive analysis, a three-way system like GC-MS-FID can be configured. In this setup, the effluent from the GC column is split, with a portion directed to the MS for identification and the other portion to an FID for robust quantification. This is particularly useful because the FID response is generally more stable and directly proportional to the mass of carbon, making it superior for accurate quantification, while the MS provides the necessary structural confirmation.

Emerging Research Applications Non Clinical Focus

Development of Semiochemical-Based Pest Management Strategies

Semiochemicals, which are chemicals involved in the interactions between organisms, are a cornerstone of modern integrated pest management (IPM) programs. These compounds, including pheromones and allelochemicals, offer targeted and environmentally benign alternatives to broad-spectrum pesticides. Research into the role of (E)-Pent-2-en-1-yl acetate (B1210297) in this domain is still in its early stages, with a primary focus on its potential as an insect attractant or repellent.

(E)-Pent-2-en-1-yl acetate is a component of the volatile emissions from some plants when they are damaged. For instance, it has been identified in the blend of compounds released from wounded maize. Such compounds, often referred to as green leaf volatiles (GLVs), can play a crucial role in plant defense by attracting natural enemies of herbivores or by repelling the herbivores themselves.

While direct, large-scale application of this compound in pest management is not yet established, its identification as a plant-derived volatile opens avenues for further investigation. Research is ongoing to determine if this specific ester, alone or in combination with other compounds, can be used to manipulate the behavior of pest insects for crop protection. For example, studies on other structurally similar esters, such as (E)-2-octenyl acetate, have shown them to be components of insect pheromones, attracting females and nymphs of certain pest species. nih.gov This suggests a potential for this compound to have a similar function in other insect species.

Below is a table summarizing the classification of semiochemicals and the potential role of this compound:

| Semiochemical Type | Function | Potential Role of this compound |

| Pheromones | Intraspecific communication (e.g., sex attractants, alarm signals) | Investigation is needed to determine if it is a component of any insect pheromone blends. |

| Allelochemicals | Interspecific communication | |

| - Kairomones | Benefit the receiver (e.g., host plant odor for herbivores) | As a plant volatile, it could act as a kairomone for certain insect pests. |

| - Allomones | Benefit the emitter (e.g., repellent to herbivores) | Its release from damaged plants suggests a potential allomonal, repellent function. |

| - Synomones | Benefit both emitter and receiver (e.g., attracting predators of herbivores) | Could act as a synomone by attracting parasitoids or predators of the herbivore damaging the plant. |

Applications in Enhancing Agricultural Crop Characteristics (e.g., Yield, Abiotic Stress Tolerance)

The influence of volatile organic compounds (VOCs) on plant growth and resilience is a burgeoning area of agricultural research. Green leaf volatiles (GLVs), including esters like this compound, are known to be released by plants in response to both biotic and abiotic stresses. mdpi.comnih.govmdpi.comtandfonline.comdntb.gov.uanih.gov Emerging evidence suggests that these airborne signals can "prime" neighboring plants, enhancing their defense readiness and potentially influencing their growth and tolerance to environmental challenges. nih.govmdpi.comtandfonline.com

While direct studies on the effect of this compound on crop yield and abiotic stress tolerance are limited, the broader class of GLVs has been shown to:

Prime defense responses: Exposure to GLVs can prepare a plant to respond more quickly and robustly to subsequent attacks by pests or pathogens. mdpi.com

Influence growth: Some studies indicate that while priming for defense can have initial growth costs, it may be followed by accelerated growth at later stages. nih.govtandfonline.com

Enhance abiotic stress tolerance: There is growing evidence that GLVs can offer protection against stresses such as heat, cold, and drought. mdpi.comdntb.gov.ua

The mechanism behind these effects is thought to involve complex signaling pathways within the plant, potentially interacting with phytohormones. The potential for this compound to contribute to these effects warrants further investigation. Understanding how this specific compound influences plant physiology could lead to novel strategies for improving crop resilience and productivity in the face of changing environmental conditions.

Flavor and Aroma Enhancement in Food Science and Technology

Esters are well-known for their significant contributions to the flavor and aroma profiles of fruits and other food products. While some industry sources indicate that this compound is not currently used as a flavoring agent, its structural isomer, (Z)-pent-2-en-1-yl acetate, is noted for its fruity, green, and apple-like aroma. This suggests that the (E)-isomer likely possesses distinct sensory properties.

The natural occurrence of this compound in food items is a key area of research. For instance, a closely related compound, (E)-2-hexenyl acetate, has been identified as a volatile component in plums. scielo.br The presence of such compounds in fruits suggests that pentenyl acetates may contribute to their characteristic aromas. Further research is needed to definitively identify and quantify this compound in various foods and to evaluate its specific contribution to their flavor profiles.

The table below highlights the aroma profiles of some related pentenyl and hexenyl acetates found in fruits:

| Compound | Common Aroma Descriptors |

| (Z)-pent-2-en-1-yl acetate | Fruity, Green, Apple, Sweet, Banana |

| Pentyl acetate | Banana, Fruity, Sweet |

| (Z)-3-hexenyl acetate | Green, Fruity, Apple |

| (E)-2-hexenyl acetate | Green, Fruity, Leafy |

Utilization as a Synthetic Building Block for Biologically Active Molecules

In organic synthesis, molecules with specific functional groups and stereochemistry serve as valuable building blocks for the construction of more complex, biologically active compounds. Unsaturated esters like this compound, with their reactive double bond and ester functionality, have the potential to be versatile starting materials.

While specific, high-profile examples of this compound being used as a key building block in the total synthesis of complex natural products are not yet widely reported in the literature, its structural motifs are relevant to synthetic chemistry. The allylic acetate functionality is a common feature in synthetic intermediates and can be manipulated in various ways, including through substitution and rearrangement reactions.

For example, the synthesis of some chiral building blocks, such as (S)-5-acetoxy-2-penten-4-olide, has been achieved from readily available starting materials like D-glucose. usda.gov This demonstrates the utility of pentenyl acetate-like structures in asymmetric synthesis. The development of new synthetic methodologies could expand the application of this compound and its derivatives in the synthesis of novel pharmaceuticals and other biologically active molecules.

Environmental Fate and Ecotoxicological Considerations

Environmental Release and Distribution Pathways

Currently, there is no specific information available detailing the environmental release and distribution pathways for (E)-Pent-2-en-1-yl acetate (B1210297). However, based on its use as a fragrance ingredient, potential release into the environment can be inferred.

Volatile organic compounds (VOCs) like (E)-Pent-2-en-1-yl acetate are common in various consumer products and can be released into the environment through several pathways. researchgate.net Esters are valued in the fragrance industry for their volatility, which allows their scent to disperse in the air. chemicalbull.com This property suggests that a primary release pathway for this compound is through volatilization into the atmosphere during the use of products containing this compound. chemicalbull.com

Once in the atmosphere, fragrance materials can react with other atmospheric components or be deposited on soil and water surfaces. researchgate.net The distribution of this compound in the environment will be governed by its physical and chemical properties, such as its vapor pressure and water solubility. Esters used in fragrances are designed to evaporate easily at room temperature, facilitating their dispersal. chemicalbull.com

The stability of esters can be influenced by environmental factors such as light and heat, which can accelerate their degradation. dropofodor.com Hydrolysis, the breakdown of the ester in the presence of water, is a significant degradation pathway that can alter the compound's structure and scent. dropofodor.comscentjourner.com

Inferred Environmental Distribution of this compound

| Environmental Compartment | Potential for Distribution and Key Considerations |

| Air | High potential for distribution due to its volatile nature as a fragrance ingredient. Subject to atmospheric degradation processes. |

| Water | Potential for deposition from the atmosphere. Distribution will be influenced by its water solubility and potential for hydrolysis. |

| Soil | Potential for deposition from the atmosphere. Mobility in soil will depend on its adsorption characteristics, which are currently unknown. |

| Biota | Bioaccumulation potential is not documented, but its relatively low molecular weight and ester structure may suggest limited bioaccumulation. |

Biodegradation and Persistence in Environmental Compartments

Specific studies on the biodegradation and persistence of this compound in soil, water, or air are not available in the current scientific literature. However, the biodegradability of esters, in a broader sense, has been the subject of research.

Esters can be hydrolyzed into their constituent alcohol and carboxylic acid, a process that can be mediated by microorganisms. scentjourner.com For instance, vinyl acetate has been shown to be subject to microbial degradation in soil, sewage, and sludge under both aerobic and anaerobic conditions. nih.gov The degradation process often begins with the enzymatic hydrolysis of the ester bond. nih.gov

The structure of an ester, including the presence of double bonds (unsaturation), can influence its biodegradability. mdpi.com Some research suggests that the presence of an unsaturated bond might increase the biodegradability of an ester. The persistence of organic compounds in the environment is determined by a combination of the substance's properties and the specific environmental conditions. mdpi.com

Short-chain aliphatic esters are generally considered to be readily biodegradable. nih.gov However, without specific studies, the half-life of this compound in different environmental compartments remains unknown. Abiotic degradation processes, such as hydrolysis and photolysis, may also contribute to its breakdown in the environment. science.govmdpi.com

Inferred Persistence of this compound

| Environmental Compartment | Inferred Persistence | Influencing Factors |

| Air | Low to Moderate | Subject to atmospheric oxidation and photolysis. |

| Water | Low to Moderate | Susceptible to hydrolysis and microbial degradation. |

| Soil | Low to Moderate | Biodegradation by soil microorganisms is expected. |

Ecological Impact on Non-Target Organisms and Ecosystem Dynamics

There is a significant lack of data on the ecological impact of this compound on non-target organisms and ecosystem dynamics. Ecotoxicological studies are essential to determine the potential harm a substance may cause to aquatic and terrestrial life.

For structurally similar compounds, some information is available. For example, the GHS classification for a related compound, 4-pentenyl acetate, indicates it is harmful if swallowed and causes serious eye irritation. nih.gov However, it is crucial to note that toxicity can vary significantly even between closely related isomers.

Phthalate esters, another class of esters, have been studied for their ecological risks and have been found to pose risks to aquatic organisms at certain concentrations. mdpi.comresearchgate.net The risk is typically assessed by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). mdpi.comrivm.nl Without ecotoxicity data for this compound, a similar risk assessment cannot be performed.

Given its likely use in consumer products, the concentrations of this compound in the environment are expected to be low. However, even at low concentrations, some chemicals can have adverse effects on sensitive species.

Ecotoxicological Data for this compound

| Organism Group | Endpoint | Value | Reference |

| Fish | LC50 (96h) | Data not available | |

| Aquatic Invertebrates | EC50 (48h) | Data not available | |

| Algae | EC50 (72h) | Data not available | |

| Soil Organisms | LC50 | Data not available | |

| Birds | LD50 | Data not available |

Due to the absence of empirical data, a conclusive statement on the ecological impact of this compound cannot be made. Further research is imperative to fill this knowledge gap and ensure a comprehensive understanding of its environmental safety profile.

Future Research Trajectories and Unexplored Scientific Avenues

In-depth Investigations into Receptor Binding and Signal Transduction Mechanisms

The molecular mechanisms by which plants and insects perceive and respond to volatile organic compounds (VOCs) like (E)-pent-2-en-1-yl acetate (B1210297) are not yet fully understood. While it is known that VOCs mediate crucial ecological interactions, from plant defense to insect attraction, the specific receptors and downstream signaling cascades remain largely uncharacterized. oup.comtandfonline.com Future research should focus on identifying and characterizing the specific olfactory receptors (ORs) in insects and putative receptor proteins in plants that bind to (E)-pent-2-en-1-yl acetate.

In plants, the molecular basis for VOC sensing is an emerging field. tandfonline.com Unlike animals, which utilize a large family of G protein-coupled receptors (GPCRs) for olfaction, plants may have evolved different strategies. tandfonline.com Identifying the plant proteins that bind this compound is a critical first step. Advanced molecular and computational techniques can be employed to achieve this.

Potential Research Approaches:

| Research Approach | Description | Potential Outcome |

| Homology Modeling & Molecular Docking | Computational modeling of insect ORs or candidate plant receptors can predict binding sites and affinities for this compound and its analogs. nih.gov This can guide experimental validation. | Identification of key amino acid residues involved in ligand binding and receptor activation. |

| Cell-Based Assays | Heterologous expression of candidate receptors in cell lines (e.g., HEK293 cells or Xenopus oocytes) can be used to experimentally validate binding and activation by this compound. | Confirmation of functional receptors and characterization of their response profiles. |

| Signal Transduction Pathway Analysis | Once a receptor is identified, downstream signaling components (e.g., G-proteins, second messengers like cAMP or Ca2+, and protein kinases) can be investigated using techniques like RNAi, CRISPR/Cas9, and phosphoproteomics. | Elucidation of the complete signaling cascade from stimulus perception to physiological response. |

A comprehensive understanding of these mechanisms would not only be a significant fundamental scientific advancement but could also pave the way for manipulating plant-insect interactions for agricultural benefit.

Development of Green Chemistry Approaches for Sustainable Synthesis

The industrial production of flavor and fragrance esters like this compound traditionally relies on chemical synthesis methods that may involve harsh conditions and hazardous materials. Green chemistry principles call for the development of more sustainable and environmentally benign synthetic routes. Biocatalysis, particularly using enzymes like lipases, presents a promising alternative. nih.gov

Lipases can catalyze esterification reactions under mild conditions, often in solvent-free systems or green solvents, with high selectivity, which reduces the formation of by-products and simplifies purification. oup.com The use of immobilized enzymes further enhances the sustainability of the process by allowing for catalyst recovery and reuse. google.com

Future research should aim to optimize biocatalytic processes for the synthesis of this compound. This involves screening for novel lipases with high activity and stability, optimizing reaction parameters, and developing efficient reactor configurations.

Key Research Areas for Green Synthesis:

| Research Area | Focus | Desired Improvement |

| Enzyme Discovery and Engineering | Screening microbial sources for novel lipases or engineering existing ones to enhance their specificity for pentenols and acetate donors, as well as improving their thermal and solvent stability. | Higher conversion yields, reduced reaction times, and increased catalyst longevity. |

| Process Optimization | Investigating the effects of temperature, substrate molar ratios, water activity, and the use of non-conventional media (e.g., ionic liquids, supercritical fluids) on reaction efficiency. peerj.com | Maximizing product yield and purity while minimizing energy consumption and waste. |

| Reactor Design | Developing continuous-flow reactors, such as packed bed reactors (PBRs), for large-scale production, which can offer better stability and productivity compared to batch processes. nih.gov | Enabling economically viable and scalable industrial production of "natural" this compound. |

| Whole-Cell Biocatalysis | Utilizing engineered microorganisms (e.g., E. coli or yeast) that overexpress specific lipases or esterases, which can simplify the process by eliminating the need for enzyme purification. oup.comnih.gov | A cost-effective and integrated system for biotransformation. |

Application of Omics Technologies in Understanding Biosynthetic Pathways

This compound is a C5-green leaf volatile (GLV), a class of compounds derived from the lipoxygenase (LOX) pathway. unibas.ch While the general framework of the LOX pathway is known—involving the oxygenation of fatty acids by LOX and subsequent cleavage by hydroperoxide lyase (HPL)—the specific enzymes responsible for the final steps in the biosynthesis of many GLVs, including the reduction of aldehydes to alcohols and their subsequent acetylation, are often uncharacterized. ijisae.orgresearchgate.net

The integration of "omics" technologies offers a powerful approach to elucidate the complete biosynthetic pathway of this compound. herts.ac.uk By combining metabolomics, transcriptomics, and proteomics, researchers can correlate the production of the target compound with the expression of specific genes and the presence of corresponding enzymes. plantprotection.pl

Integrated Omics Strategy:

| Omics Technology | Application | Expected Outcome |

| Metabolomics | Profiling of volatile and non-volatile metabolites in plant tissues that produce this compound under different conditions (e.g., before and after mechanical damage). oup.com | Identification of precursors and intermediates in the biosynthetic pathway. |

| Transcriptomics (RNA-Seq) | Comparing gene expression profiles between high- and low-producing tissues or under induced vs. non-induced conditions. oup.com | Identification of candidate genes, such as alcohol dehydrogenases (ADHs) and alcohol acyltransferases (AATs), that are co-expressed with the production of the target acetate. |

| Proteomics | Identifying and quantifying proteins present in relevant tissues to correlate enzyme abundance with metabolite levels. google.com | Confirmation of the translation and presence of the enzymes encoded by the candidate genes identified via transcriptomics. |

| Functional Genomics | Validation of candidate gene function through techniques like virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated knockout, followed by metabolic analysis. | Definitive identification of the genes and enzymes responsible for each step in the biosynthesis of this compound. |

Unraveling the complete biosynthetic pathway will not only advance fundamental plant biochemistry but also provide the genetic tools necessary for metabolic engineering of crops or microorganisms to enhance the production of this valuable compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Novel Bioactive Analogs

This compound functions as a semiochemical, influencing the behavior of insects. google.com Understanding the relationship between the molecular structure of this compound and its biological activity is crucial for designing novel, more potent, or more selective analogs for use in pest management strategies, such as attractants for trapping or repellents. plantprotection.pl Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that can predict the biological activity of chemical compounds based on their physicochemical properties and structural features. nih.govresearchgate.net

Future research should focus on developing robust QSAR models for the bioactivity of this compound and related compounds. This requires synthesizing a library of structural analogs with systematic variations (e.g., chain length, position and geometry of the double bond, and the nature of the ester group) and evaluating their activity in standardized bioassays (e.g., electroantennography or behavioral assays with target insects).

Framework for QSAR Development:

| Step | Description | Goal |

| Analog Synthesis | Create a diverse set of molecules structurally related to this compound. | To explore the chemical space around the lead compound. |

| Bioactivity Screening | Test the synthesized analogs for their ability to elicit a response in a target organism (e.g., insect antennae response or behavioral attraction/repulsion). tandfonline.com | To generate a reliable dataset of biological activity for model training. |

| Descriptor Calculation | Calculate a wide range of molecular descriptors (e.g., steric, electronic, hydrophobic, topological) for each analog. | To quantify the structural and physicochemical properties of the molecules. |

| Model Building & Validation | Use statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a mathematical model correlating descriptors with activity. Validate the model's predictive power using internal and external test sets. researchgate.net | To develop a predictive QSAR model that can be used to screen virtual compounds. |

| Rational Design | Use the validated QSAR model to design new, untested analogs with potentially enhanced or more specific bioactivity for subsequent synthesis and testing. nih.gov | To accelerate the discovery of novel and effective semiochemicals for practical applications. |

Such studies will provide valuable insights into the key molecular features required for interaction with insect olfactory receptors and facilitate the rational design of next-generation pest management tools.

Q & A

Basic Research Questions

Q. What established synthetic protocols are used to prepare (E)-Pent-2-en-1-yl acetate, and how are stereochemical purity ensured?

- Methodological Answer : The compound is synthesized via esterification of (E)-pent-2-en-1-ol with acetic anhydride under catalytic acidic or basic conditions. Stereochemical control is achieved by using stereospecific starting materials or chromatographic separation (e.g., silica gel column chromatography) to isolate the (E)-isomer. Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using to verify the absence of (Z)-isomer peaks (δ 5.3–5.5 ppm for olefinic protons) .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Key techniques include:

- GC-MS : To confirm molecular weight ( 128.17) and fragmentation patterns.

- : Olefinic protons appear as a doublet of doublets (δ ~5.4 ppm, ) for the (E)-configuration.

- IR Spectroscopy : Ester carbonyl stretching at ~1740 cm.

Contradictions (e.g., unexpected splitting in NMR) are resolved by optimizing solvent choice (CDCl vs. DMSO-d) and verifying sample purity via recrystallization or HPLC .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed at low temperatures (e.g., 123 K) to minimize thermal motion. Data collection uses MoKα radiation (λ = 0.71073 Å), and structures are solved via direct methods with SHELXS-97. Refinement employs SHELXL-2018, with anisotropic displacement parameters for non-H atoms. WinGX and ORTEP are used for visualization and ellipsoid plotting. Key metrics: Triclinic , , , .

Advanced Research Questions

Q. How do intermolecular interactions influence the stability and packing of this compound in the solid state?

- Methodological Answer : Hirshfeld surface analysis quantifies interactions:

- H-bonding : Weak C–H···O interactions (2.5–3.0 Å) between acetate groups.

- van der Waals forces : Dominated by H···H (65%) and C···H (20%) contacts.

Crystal packing is stabilized by π-π stacking of cyclopentene rings (distance ~3.8 Å). These interactions are visualized using CrystalExplorer, and their energetics are calculated via DFT (B3LYP/6-311G**) .

Q. What computational methods predict the isomerization kinetics of this compound under thermal or photochemical conditions?

- Methodological Answer : Density Functional Theory (DFT) at the M06-2X/cc-pVTZ level calculates activation energies for (E)→(Z) isomerization. Transition states are identified using intrinsic reaction coordinate (IRC) analysis. Solvent effects (e.g., toluene vs. ethanol) are modeled via the SMD continuum approach. Experimental validation uses UV-Vis spectroscopy to track λ shifts during irradiation .

Q. How can conflicting spectral data (e.g., unexpected IR peaks) be systematically investigated in this compound derivatives?

- Methodological Answer : Contradictions arise from impurities or side reactions. Steps include:

Repetition : Re-synthesize the compound under inert atmosphere (N/Ar).

High-Resolution MS : Confirm molecular formula (e.g., CHO).

2D NMR (COSY, HSQC) : Assign all protons and carbons to rule out structural anomalies.

X-ray Powder Diffraction (XRPD) : Compare experimental and simulated patterns to detect polymorphic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。